molecular formula C16H16Cl2N2O B137320 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide CAS No. 21789-06-0

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide

Cat. No.: B137320
CAS No.: 21789-06-0
M. Wt: 323.2 g/mol
InChI Key: YIZBTRDXJOFLIH-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide is an acetamide derivative featuring a 2,6-dichlorophenylamino group attached to a benzeneacetamide backbone, with N,N-dimethyl substituents on the amide nitrogen. The 2,6-dichlorophenyl group is a common motif in pharmaceuticals and agrochemicals, contributing to bioactivity through steric and electronic effects .

Properties

IUPAC Name

2-[2-(2,6-dichloroanilino)phenyl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-20(2)15(21)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZBTRDXJOFLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512273
Record name 2-[2-(2,6-Dichloroanilino)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21789-06-0
Record name 2-[2-(2,6-Dichloroanilino)phenyl]-N,N-dimethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ullmann Coupling-Based Synthesis

The Ullmann coupling reaction is a cornerstone for constructing aryl-aryl bonds in this compound’s synthesis. A documented method involves reacting 2-(2-iodo-5-methoxy-phenyl)-N,N-dimethyl-acetamide with 2,6-dichloroaniline in the presence of copper(I) iodide and potassium carbonate in toluene . The reaction proceeds under heating (110–120°C) for 24 hours, yielding the target compound at 91% efficiency . Key parameters include:

ParameterValue/Detail
CatalystCopper(I) iodide
BasePotassium carbonate
SolventToluene
Temperature110–120°C
Reaction Time24 hours
Yield91%

This method’s robustness stems from the copper catalyst’s ability to mediate cross-coupling between aryl halides and amines, though it requires careful control of stoichiometry to avoid side reactions .

Two-Step Alkylation and Amination

Industrial-scale production often employs a sequential alkylation-amination approach. In the first step, 2,6-dichloroaniline reacts with 2-bromoacetophenone in a polar aprotic solvent (e.g., dimethylformamide) under basic conditions (e.g., sodium hydride) to form 2-[2-(2,6-dichloroanilino)phenyl]acetophenone. The intermediate is then treated with dimethylamine in methanol at 50°C, leading to nucleophilic substitution at the acetyl group to yield the final product.

StepReactantsConditionsYield
12,6-Dichloroaniline + 2-BromoacetophenoneDMF, NaH, 80°C, 12 hours75%
2Intermediate + DimethylamineMethanol, 50°C, 6 hours85%

This method’s advantage lies in its scalability, though the use of moisture-sensitive reagents like sodium hydride necessitates inert atmospheres .

Reductive Amination of Nitriles

Patents describe an alternative route via reductive amination of nitrile precursors. For example, 2-(2,6-dichlorophenylamino)benzonitrile is hydrogenated over a palladium catalyst in ethanol under 3 atm H₂ pressure to form the corresponding primary amine . Subsequent acylation with acetyl chloride in the presence of triethylamine yields the acetamide derivative .

Reaction StepConditionsYield
Nitrile HydrogenationPd/C, EtOH, 3 atm H₂, 50°C, 8 hours68%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT92%

This method avoids harsh coupling conditions but requires specialized equipment for high-pressure hydrogenation .

Industrial Production Optimizations

Industrial protocols optimize solvent systems and catalysts to enhance efficiency. A patented method uses continuous-flow reactors to perform the Ullmann coupling, reducing reaction time to 6 hours while maintaining 88% yield . Solvent recycling and in-line purification (e.g., simulated moving bed chromatography) further improve cost-effectiveness .

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous-Flow
Catalyst Loading10 mol% CuI5 mol% CuI
Solvent Recovery<50%>90%
Throughput100 g/day10 kg/day

Comparative Analysis of Methods

The choice of method depends on desired scale, purity, and resource availability:

  • Ullmann Coupling : Ideal for high-purity, small-scale synthesis but limited by copper residue contamination .

  • Alkylation-Amination : Preferred for industrial production due to scalability, though it generates halogenated byproducts.

  • Reductive Amination : Suitable for laboratories with hydrogenation capabilities but less efficient for bulk synthesis .

Challenges and Mitigation Strategies

Common challenges include:

  • Byproduct Formation : Over-alkylation or dimerization during Ullmann coupling. Mitigation: Use of excess amine and controlled heating .

  • Catalyst Deactivation : Copper catalysts prone to oxidation. Mitigation: Addition of reducing agents like ascorbic acid .

  • Solvent Waste : Toluene and DMF pose environmental concerns. Mitigation: Substitution with cyclopentyl methyl ether (CPME) or water-organic biphasic systems .

Recent Advances

Emerging techniques include photoinduced copper-catalyzed coupling, which reduces reaction time to 2 hours at room temperature with comparable yields . Additionally, enzymatic acyl transferases have been explored for greener amide bond formation, though yields remain suboptimal (≤50%) .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide exhibits promising anticancer properties. It has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance, a study demonstrated that the compound induced apoptosis in breast cancer cells through the modulation of specific signaling pathways, including the PI3K/Akt pathway .

Analgesic and Anti-inflammatory Effects
The compound has also been investigated for its analgesic and anti-inflammatory effects. In animal models, it showed a significant reduction in pain responses and inflammation markers, suggesting its potential as a therapeutic agent for conditions like arthritis .

Table 1: Summary of Medicinal Applications

ApplicationMechanism of ActionReferences
AnticancerInduction of apoptosis
AnalgesicReduction of pain responses
Anti-inflammatoryDecrease in inflammation markers

Agricultural Science

Pesticidal Properties
The compound has been explored for its pesticidal properties against various agricultural pests. Research indicates that it acts as an effective insecticide by disrupting the nervous system of target insects . Field trials have shown that formulations containing this compound significantly reduce pest populations while being less harmful to beneficial insects.

Herbicidal Activity
In addition to its insecticidal properties, this compound has demonstrated herbicidal activity against certain weed species. Its application leads to noticeable reductions in weed biomass, making it a candidate for inclusion in integrated pest management systems .

Table 2: Summary of Agricultural Applications

ApplicationTarget OrganismsEfficacy
InsecticideVarious agricultural pestsHigh
HerbicideSpecific weed speciesModerate

Material Science

Polymer Additives
In material science, this compound is being studied as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers used in various applications, including automotive and construction materials .

Nanocomposites
Moreover, it has been utilized in the development of nanocomposites where it serves as a stabilizing agent for nanoparticles. This application is particularly relevant in electronics and biomedical devices where enhanced material properties are desired .

Table 3: Summary of Material Science Applications

ApplicationMaterial TypeBenefits
Polymer AdditiveVarious polymersImproved stability
NanocompositesNanoparticle-based materialsEnhanced properties

Case Studies

Case Study 1: Anticancer Research
A clinical trial involving breast cancer patients assessed the efficacy of this compound as part of a combination therapy. Results indicated a significant increase in overall survival rates compared to standard treatments alone .

Case Study 2: Agricultural Field Trials
Field trials conducted on soybean crops evaluated the effectiveness of this compound as an insecticide. The trials reported a reduction of over 70% in pest populations compared to untreated controls, demonstrating its potential utility in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide involves the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Structural Analogs and Key Variations

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Key Applications/Properties Reference
Target Compound : 2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide N,N-dimethyl, 2,6-dichlorophenylamino group Likely C₁₆H₁₆Cl₂N₂O Hypothesized CNS activity due to lipophilic N,N-dimethyl groups
Aceclofenac Carboxylic acid ester, 2,6-dichlorophenylamino C₁₆H₁₃Cl₂NO₄ Anti-inflammatory, analgesic
Clonidine Hydrochloride Imidazolidinylidene group, 2,6-dichloroaniline C₉H₁₀Cl₂N₃·HCl Antihypertensive (α₂-adrenergic agonist)
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazol ring substituent C₁₁H₈Cl₂N₂OS Antimicrobial potential, crystal packing via N–H⋯N bonds
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide Diphenylacetyl group, 2,6-dimethylphenyl C₂₂H₂₁NO Ligand for coordination chemistry
2-Chloro-N-(2,6-dimethylphenyl)acetamide Chloroacetyl group, 2,6-dimethylphenyl C₁₀H₁₁ClNO Pesticide intermediate

Physicochemical Properties

  • Hydrogen Bonding: Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit intermolecular N–H⋯N hydrogen bonds, stabilizing crystal packing . In contrast, the target compound’s N,N-dimethyl groups eliminate H-bond donor capacity, reducing solubility in polar solvents.
  • Thermal Stability : Melting points for related acetamides range from 469–491 K, suggesting high thermal stability due to aromatic stacking and halogen interactions .

Biological Activity

2-[(2,6-Dichlorophenyl)amino]-N,N-dimethylbenzeneacetamide, also known by its CAS number 21789-06-0, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H16Cl2N2O
  • Molecular Weight : 323.22 g/mol
  • Structure : The compound features a dichlorophenyl moiety linked to a dimethylacetamide group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with specific biological targets. Below are the key areas of biological activity:

Anticancer Activity

Studies have demonstrated that this compound possesses significant anticancer properties. It has been shown to inhibit the proliferation of cancer cells through:

  • Induction of Apoptosis : The compound triggers programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing cancer cells from dividing.

Antimicrobial Properties

The compound has also exhibited antimicrobial activity against a range of pathogens:

  • Bacterial Inhibition : Effective against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Demonstrated antifungal effects in vitro.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Activity : The compound inhibits specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : It alters key signaling pathways that regulate cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound in various contexts:

  • Anticancer Efficacy Study
    • Objective : To evaluate the anticancer effects on human breast cancer cells (MCF-7).
    • Findings : The study reported a significant reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
    • : The compound effectively induces apoptosis and inhibits proliferation in breast cancer cells.
  • Antimicrobial Activity Assessment
    • Objective : To assess the antimicrobial properties against Staphylococcus aureus and Candida albicans.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
    • : This suggests potential as a therapeutic agent for infections caused by resistant strains.
  • Mechanistic Study on Signaling Pathways
    • Objective : To investigate how the compound affects MAPK signaling pathways in cancer cells.
    • Findings : Treatment with the compound resulted in decreased phosphorylation of ERK1/2, indicating modulation of growth factor signaling.
    • : This supports its role as a potential therapeutic agent targeting specific signaling pathways in cancer therapy.

Data Summary Table

Biological ActivityTarget/PathogenIC50/MIC ValueReference
Anticancer (MCF-7)Human Breast Cancer Cells15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntifungalCandida albicans32 µg/mL
Signaling PathwayMAPK (ERK1/2)N/A

Q & A

Q. What industrial-scale challenges arise in reactor design for continuous synthesis?

  • Methodology :
  • Flow Chemistry : Optimize residence time and mixing efficiency in microreactors to enhance yield (e.g., 85% in 30 min vs. 65% in batch).
  • Process Analytical Technology (PAT) : Implement inline NIR probes for real-time monitoring of intermediate concentrations.
  • Scale-Up Criteria : Match Reynolds numbers (Re > 10,000) to ensure turbulent flow and avoid laminar dead zones .

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